molecular formula C13H19NO2 B8498566 Isobutylamino-acetic acid benzyl ester

Isobutylamino-acetic acid benzyl ester

Cat. No. B8498566
M. Wt: 221.29 g/mol
InChI Key: AQNYSIHAZTWLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutylamino-acetic acid benzyl ester is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isobutylamino-acetic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylamino-acetic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isobutylamino-acetic acid benzyl ester

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 2-(2-methylpropylamino)acetate

InChI

InChI=1S/C13H19NO2/c1-11(2)8-14-9-13(15)16-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3

InChI Key

AQNYSIHAZTWLGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of benzyl bromoacetate (17.1 g, 74.6 mmol) in toluene (200 ml) was added isobutylamine (14.8 ml, 150 mmol) with stirring. The reaction mixture was allowed to warm to room temperature then heated at reflux for 1.5 h before leaving to cool to room temperature overnight. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate and washed with brine. The organic phase was dried (anhydrous MgSO4), filtered and evaporated to an oil which was purified further by column chromatography (silica gel, 25% ethyl acetate in hexane) to give the title compound as a yellow oil (8.96 g, 54%). 1H-NMR; δ (CDCl3), 7.35 (5H, m), 5.18 (2H, s), 3.45 (2H, s), 2.41 (2H, d, J=6.8 Hz), 1.75 (2H, m) and 0.92 (6H, d, J=6.8 Hz).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Yield
54%

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